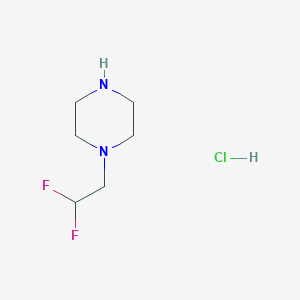

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride

Descripción general

Descripción

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of the difluoroethyl group imparts unique physicochemical properties to the molecule, making it a valuable candidate for applications in medicinal chemistry, materials science, and agrochemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride typically involves the electrophilic 2,2-difluoroethylation of piperazine. . This method is advantageous due to its high selectivity and compatibility with various nucleophiles.

Industrial Production Methods: Industrial production of this compound may involve batch or flow processes, depending on the scale and desired purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, allowing for the safe and controlled production of the compound .

Análisis De Reacciones Químicas

Piperazine Core Reactions

The piperazine ring, a six-membered diamine, undergoes characteristic reactions common to secondary amines. Key transformations include:

1.1 Acylation

Piperazine’s amine groups react with acyl halides or anhydrides to form amides. For this compound, acylation could modify the piperazine’s amine groups, potentially altering its biological activity. Reaction conditions typically involve organic solvents and catalysts like pyridine .

1.2 Alkylation

Alkylation with alkyl halides introduces alkyl groups to the amine nitrogens. Given the compound’s difluoroethyl substituent, further alkylation may reduce reactivity due to steric hindrance or electronic effects .

1.3 N-Oxidation

Piperazine can undergo N-oxidation using peracids or hydrogen peroxide to form N-oxides. This reaction may require deprotonation of the hydrochloride salt to regenerate the free base .

1.4 Coordination Chemistry

The amine groups can coordinate with metal ions, forming complexes. This property is relevant in drug design or catalysis .

Difluoroethyl Substituent Reactions

The 2,2-difluoroethyl group introduces unique reactivity:

2.1 Elimination Reactions

Under basic conditions, difluoroethyl groups may undergo E2 elimination, potentially forming alkenes. This mechanism is observed in similar difluoro systems, where competing elimination pathways can dominate under specific conditions (e.g., high pH or presence of strong bases) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Role as a Building Block

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. The difluoroethyl group enhances the compound's lipophilicity and metabolic stability, which can improve drug target affinity and specificity. This characteristic is particularly valuable in the development of compounds targeting various biological pathways.

Case Studies

- B-cell Lymphoma 6 Inhibition : A study optimized compounds containing piperazine structures for inhibiting B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma. The incorporation of difluoroethyl groups was found to enhance cellular permeability and potency compared to other structural analogs .

- Antimycobacterial Activity : Research involving high-throughput screening identified novel compounds with significant activity against Mycobacterium tuberculosis. Some derivatives containing piperazine structures exhibited promising inhibitory effects, suggesting potential therapeutic applications in treating tuberculosis .

Materials Science

Development of Advanced Materials

The unique physicochemical properties of this compound make it suitable for developing advanced materials. Its fluorinated nature contributes to enhanced thermal stability and chemical resistance, which are critical in material formulation.

Applications in Coatings and Polymers

Fluorinated compounds are often incorporated into coatings to improve hydrophobicity and durability. The use of this compound in polymer synthesis can lead to materials with superior performance characteristics compared to non-fluorinated counterparts.

Agrochemistry

Synthesis of Agrochemicals

In agrochemistry, this compound can be utilized to synthesize various agrochemical products. Fluorinated groups are known to enhance the efficacy and environmental stability of pesticides and herbicides.

Case Study on Herbicide Development

Research has shown that fluorinated piperazine derivatives can improve the selectivity and effectiveness of herbicides. The difluoroethyl group helps in modulating the interaction with target enzymes in plants, leading to increased herbicidal activity while minimizing off-target effects.

Mecanismo De Acción

The mechanism by which 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride exerts its effects is primarily related to the presence of the difluoroethyl group. This group acts as a lipophilic hydrogen bond donor, enhancing the compound’s interaction with biological targets. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, tuning drug target affinity and specificity . Additionally, the C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores.

Comparación Con Compuestos Similares

4-Fluorobenzylamine: Another fluorinated compound with applications in medicinal chemistry.

2,2-Difluoroethanol: Used in various synthetic applications and known for its unique reactivity.

Uniqueness: 1-(2,2-Difluoro-ethyl)-piperazine hydrochloride stands out due to its specific combination of the piperazine ring and the difluoroethyl group. This combination provides a unique set of properties, including enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound for diverse scientific applications.

Actividad Biológica

1-(2,2-Difluoro-ethyl)-piperazine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and potential applications in drug development.

- IUPAC Name : this compound

- Molecular Weight : 178.19 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of biological pathways involved in disease processes.

Potential Mechanisms Include:

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : It has shown potential in reducing pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine can inhibit cancer cell proliferation, particularly in breast cancer models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Anti-inflammatory Activity : A study evaluated a series of piperazine derivatives for their ability to inhibit pro-inflammatory cytokines. The results indicated that certain derivatives of this compound demonstrated up to 87% inhibition of TNF-α at a concentration of 10 μM, comparable to standard treatments like dexamethasone .

- Antitumor Efficacy : Research on piperazine derivatives indicated that some compounds exhibited IC50 values as low as 18 μM against breast cancer cells. These compounds inhibited PARP1 activity and enhanced apoptosis markers such as cleaved PARP and phosphorylated H2AX, suggesting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,2-difluoro-ethyl)-piperazine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : A common approach involves halogenation of diethanolamine derivatives followed by cyclo-condensation with substituted anilines. For example, β,β'-dihalogenated diethylammonium hydrochloride intermediates can react with fluorinated aryl amines in aqueous conditions without catalysts . Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 for dihalogenated intermediates to aryl amines) and reaction temperature (e.g., 140°C for cyclization). Characterization via NMR and IR spectroscopy is critical to confirm structural fidelity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine chromatographic and spectroscopic techniques:

- HPLC : Use reversed-phase C18 columns with micellar or microemulsion mobile phases (e.g., sodium dodecyl sulfate/butanol mixtures) to separate degradation products .

- Spectroscopy : NMR (δ 2.8–3.5 ppm for piperazine protons; δ 4.2–4.6 ppm for difluoroethyl groups) and IR (C-F stretches at 1100–1250 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ions (e.g., [M+H] at m/z 223.1 for the free base) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology : Store at 2–8°C in airtight, light-resistant containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to detect byproducts like fluorophenylpiperazine derivatives or hydrolyzed intermediates . Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis .

Q. What safety protocols are essential for handling this compound?

- Methodology : Refer to SDS guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- First Aid : Immediate eye rinsing with water (15 min) for accidental exposure .

- Waste Disposal : Neutralize with dilute acetic acid before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperazine derivatives?

- Methodology :

- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify non-linear effects.

- Receptor Binding Assays : Use radioligand displacement (e.g., -spiperone for dopamine D2 receptors) to differentiate target selectivity from off-target interactions .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) to control for variability in cell lines or assay conditions .

Q. What mechanistic insights exist for the degradation pathways of this compound under acidic conditions?

- Methodology :

- Forced Degradation : Expose to 0.1M HCl at 60°C for 24 hours. Analyze products via LC-MS to identify intermediates (e.g., defluorinated piperazine or ethyl-piperazine adducts) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life and activation energy () for hydrolysis .

Q. How can advanced analytical methods distinguish stereoisomers or polymorphs of this compound?

- Methodology :

- Chiral HPLC : Use amylose-based columns with hexane:isopropanol (90:10) mobile phases to resolve enantiomers .

- X-ray Crystallography : Resolve crystal structures to confirm polymorphic forms (e.g., monoclinic vs. orthorhombic) .

- Solid-State NMR : NMR to probe fluorine environments in different crystalline phases .

Q. What computational strategies predict the pharmacokinetic properties of fluorinated piperazine derivatives?

- Methodology :

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using lipid bilayer models (e.g., CHARMM force fields).

- ADMET Prediction : Tools like SwissADME to estimate logP (target ~2.5 for CNS penetration) and cytochrome P450 interactions .

- Docking Studies : AutoDock Vina to model interactions with serotonin (5-HT) or dopamine receptors .

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2.ClH/c7-6(8)5-10-3-1-9-2-4-10;/h6,9H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPKZIHTUUDTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.